molecular formula C15H15FN4O2 B2362668 (3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034286-34-3

(3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2362668
CAS No.: 2034286-34-3
M. Wt: 302.309
InChI Key: IVEVDHXTWKRNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-6738, is a potent and selective inhibitor of the enzyme ataxia-telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. Inhibition of ATR kinase has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Scientific Research Applications

Synthesis and Imaging Applications

The synthesis of [11C]HG-10-102-01 , a derivative with a similar structure, targets imaging of the LRRK2 enzyme in Parkinson's disease. This compound was synthesized from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, demonstrating potential as a PET agent for neurological conditions (Min Wang et al., 2017).

Structural and Mechanistic Insights

Research into compounds with similar frameworks has yielded insights into crystal structure and reactivity. For instance, studies on methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone have elucidated their molecular structures through X-ray diffraction and DFT studies, highlighting the physicochemical properties critical for further chemical modifications (P.-Y. Huang et al., 2021).

Biological Activity and Therapeutic Potential

The exploration of similar compounds has also extended to evaluating biological activities. For example, compounds structurally related to our molecule of interest have been assessed for their antimicrobial and antitubercular activities , providing a foundation for the development of new therapeutic agents (M. Chandrashekaraiah et al., 2014). Furthermore, studies have investigated the antioxidant properties of pyrimidine-azetidinone analogues, revealing their potential in managing oxidative stress-related conditions (S. Gorle et al., 2016).

Material Science and Photophysical Properties

Research into fluorinated benzophenones and related compounds, including xanthones and acridones, has demonstrated the impact of fluorination on enhancing photostability and spectroscopic properties. These studies offer scalable access to fluorinated fluorophores with potential applications in material science and bioimaging (Zachary R. Woydziak et al., 2012).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. The compound “(3-Fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is not intended for human or veterinary use and is used for research purposes. It’s important to handle all chemicals with appropriate safety measures to minimize risks .

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c1-22-13-4-3-10(7-12(13)16)14(21)20-8-11(9-20)19-15-17-5-2-6-18-15/h2-7,11H,8-9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEVDHXTWKRNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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